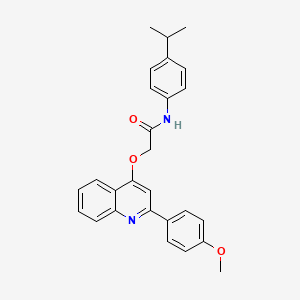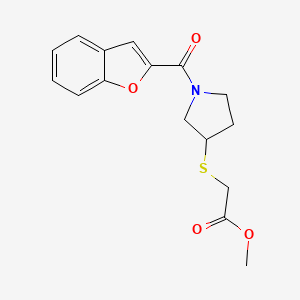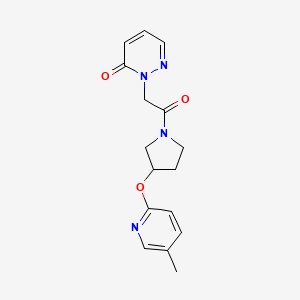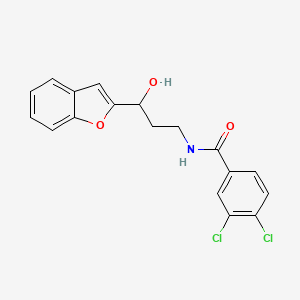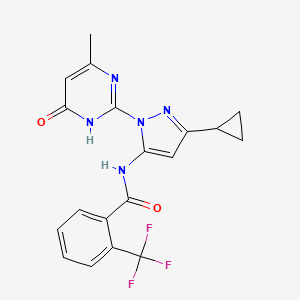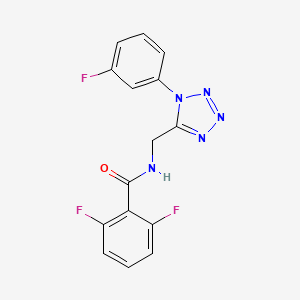
2,6-difluoro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 2,6-difluoro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide is a fluorinated benzamide derivative. Fluorinated benzamides are a class of compounds that have been extensively studied due to their diverse range of biological activities, including anticancer and antimicrobial properties. The presence of fluorine atoms in the molecular structure often enhances these activities due to the unique electronic properties of fluorine.
Synthesis Analysis
The synthesis of fluorinated benzamides typically involves the acylation of aromatic compounds with fluorinated benzoic acid derivatives. For example, the synthesis of related compounds has been reported through the acylation of 2-fluorobenzoic acid or 2,4-difluorobenzoic acid with thionyl chloride, followed by coupling with amines and subsequent cyclization . Although the specific synthesis of 2,6-difluoro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide is not detailed in the provided papers, similar synthetic strategies could be applied.
Molecular Structure Analysis
The molecular structure of fluorinated benzamides is characterized by the presence of a benzamide core with one or more fluorine atoms attached to the aromatic ring. The molecular structure can be further analyzed using X-ray crystallography, as demonstrated for a related compound, 2-trifluoromethyl-1-[(2'-1H-tetrazole-5-yl-biphenyl-4-yl) methyl]benzimidazole, which provided detailed information on cell dimensions, space group, and intermolecular hydrogen bonds .
Chemical Reactions Analysis
Fluorinated benzamides can undergo various chemical reactions, including Fries rearrangement, which has been reported for the synthesis of related compounds under microwave-assisted, catalyst-, and solvent-free conditions . The reactivity of these compounds can be influenced by the presence of fluorine atoms, which can affect the electron density and stability of intermediates during chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated benzamides, such as solubility, melting point, and reactivity, are influenced by the presence of fluorine atoms. Fluorine's high electronegativity and small size can lead to strong hydrogen bonding and dipole-dipole interactions, which can affect the compound's physical state and solubility in various solvents. The antimicrobial and anticancer activities of these compounds are also notable physical properties, with some derivatives showing high activity against fungi, Gram-positive microorganisms, and cancer cells .
Scientific Research Applications
Synthesis and Spectroscopic Properties
Research has shown the synthesis of various acylthioureas and their characterization through spectroscopic methods. Such compounds, including those related to the chemical structure , have been synthesized and analyzed for their physical and chemical properties. This foundational work is crucial for understanding the potential applications of these compounds in further scientific research and development (Limban, Marutescu, & Chifiriuc, 2011).
Antimicrobial Activity
A significant area of application for these compounds is in antimicrobial activity, where researchers have explored their effectiveness against various bacterial strains. For example, studies have demonstrated the potential of these derivatives to act as novel antimicrobial agents with antibiofilm properties, particularly against pathogens like Pseudomonas aeruginosa and Staphylococcus aureus (Limban, Marutescu, & Chifiriuc, 2011). This research indicates a promising direction for developing new treatments for infections resistant to conventional antibiotics.
properties
IUPAC Name |
2,6-difluoro-N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N5O/c16-9-3-1-4-10(7-9)23-13(20-21-22-23)8-19-15(24)14-11(17)5-2-6-12(14)18/h1-7H,8H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNNHSIZOYSLLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(=NN=N2)CNC(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-difluoro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

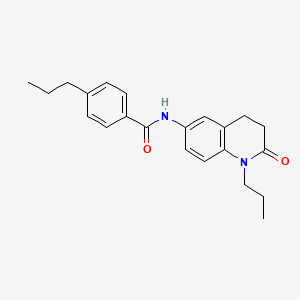
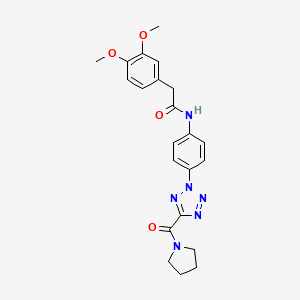
![Ethyl 2-[3-(benzenesulfonyl)propanoylimino]-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2553601.png)
![(E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(4-nitrophenyl)-2-propen-1-one](/img/structure/B2553603.png)
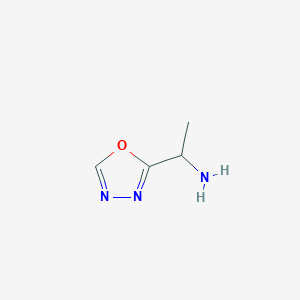
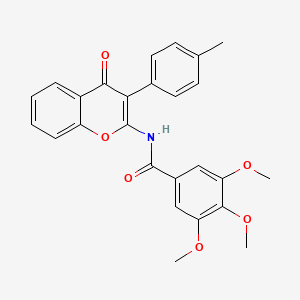
![2-(4-ethoxyphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2553609.png)
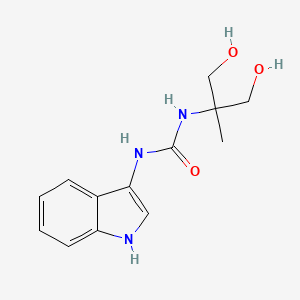
![2-[2-(4-Fluoro-3-methoxyphenyl)ethenyl]pyrimidine-4-carbonitrile](/img/structure/B2553613.png)
